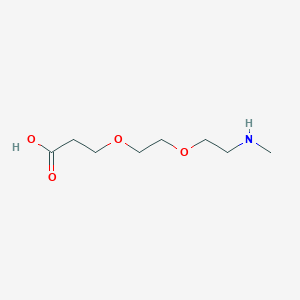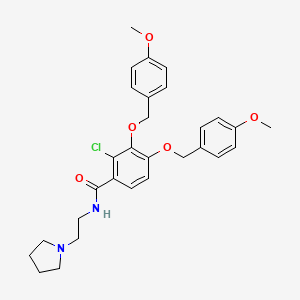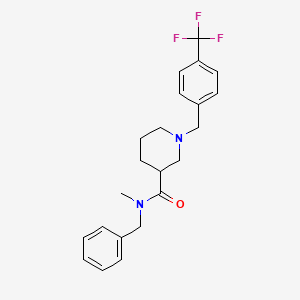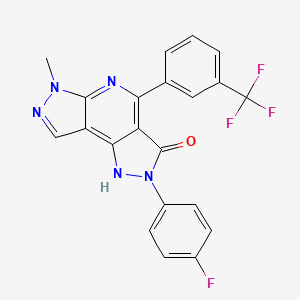
甲基氨基-PEG2-酸
描述
Methylamino-PEG2-acid HCl salt is a PEG derivative containing a carboxylic acid with a methylamine group. The hydrophilic PEG spacer increases solubility in aqueous media. The methylamine group is reactive with carboxylic acids, carbonyls (ketone, aldehyde) etc. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond.
科学研究应用
生物偶联
“甲基氨基-PEG2-酸” 是一种由 BroadPharm 开发的独特双功能 PEG 连接子,用于生物偶联 {svg_1}. 生物偶联是指将两种生物分子化学连接在一起的过程,它是许多生物学研究和药物开发过程中的关键步骤。 “甲基氨基-PEG2-酸” 中的甲胺基团可以与羧酸、羰基(酮、醛)等发生反应,使其成为生物偶联的多功能工具 {svg_2}.
化学修饰
“甲基氨基-PEG2-酸” 除了用于生物偶联外,还用于化学修饰 {svg_3}. 化学修饰是指使用化学反应改变分子性质的过程,通常是为了提高其稳定性、改善其功能或将其连接到另一个分子。 甲胺基团的存在使“甲基氨基-PEG2-酸” 可以与多种官能团发生反应,从而实现多种化学修饰 {svg_4}.
蛋白质标记
“甲基氨基-PEG2-酸” 可用于蛋白质标记 {svg_5}. 蛋白质标记是一种将标记物(如荧光染料或放射性同位素)连接到蛋白质的技术。 这使得蛋白质可以被检测和追踪,便于研究蛋白质功能、蛋白质-蛋白质相互作用和蛋白质定位。 “甲基氨基-PEG2-酸” 的伯胺可以通过 EDC 和其他交联方法与蛋白质上的羧基偶联 {svg_6}.
亲和纯化
“甲基氨基-PEG2-酸” 可用于亲和纯化方法 {svg_7}. 亲和纯化是一种根据抗原和抗体、酶和底物、受体和配体或蛋白质和核酸之间的高度特异性相互作用分离生物化学混合物的方法。 “甲基氨基-PEG2-酸” 可用于标记分子和表面,用于涉及亲和素或链霉亲和素探针和树脂的测定或亲和纯化方法 {svg_8}.
药物递送
“甲基氨基-PEG2-酸” 可用于药物递送系统。 亲水性 PEG 间隔物提高了其在水性介质中的溶解度 {svg_9},这可以提高药物的生物利用度。 此外,将“甲基氨基-PEG2-酸” 偶联到多种分子中的能力可以实现靶向药物递送,即药物被特异性地引导到身体中需要它的部位。
PEG 化
“甲基氨基-PEG2-酸” 可用于 PEG 化 {svg_10}. PEG 化是指将聚乙二醇 (PEG) 连接到分子(通常是药物或治疗性蛋白质)的过程。 这可以增加分子的尺寸,改善其溶解度,并保护其免受降解,从而增强其药代动力学并降低其免疫原性。
作用机制
Target of Action
Methylamino-PEG2-acid is a PEG-based PROTAC linker . The primary targets of Methylamino-PEG2-acid are proteins that can be degraded by the ubiquitin-proteasome system . The compound interacts with these proteins through its reactive methylamine group .
Mode of Action
Methylamino-PEG2-acid interacts with its targets through its reactive methylamine group, which can react with carboxylic acids and carbonyls . This interaction leads to the formation of a stable amide bond . The compound’s mode of action is based on the principle of PROTACs, which contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Biochemical Pathways
The biochemical pathways affected by Methylamino-PEG2-acid are related to the ubiquitin-proteasome system . By interacting with target proteins, Methylamino-PEG2-acid can lead to their selective degradation . This can affect various downstream effects, depending on the specific proteins targeted.
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase its solubility in aqueous media , which could potentially impact its bioavailability.
Result of Action
The molecular and cellular effects of Methylamino-PEG2-acid’s action are primarily related to the degradation of target proteins . By leading to the selective degradation of these proteins, Methylamino-PEG2-acid can potentially influence various cellular processes.
Action Environment
The action of Methylamino-PEG2-acid can be influenced by various environmental factors. For instance, the pH of the environment could potentially affect the reactivity of the compound’s methylamine group . Additionally, the presence of other compounds that can react with the methylamine group could also influence the compound’s action .
生化分析
Biochemical Properties
Methylamino-PEG2-acid plays a significant role in biochemical reactions due to its reactive functional groups. The methylamine group can form stable amide bonds with carboxylic acids in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) . This reactivity makes Methylamino-PEG2-acid useful in the conjugation of biomolecules, including proteins and enzymes. For instance, it can be used to link enzymes to substrates or to create enzyme-polymer conjugates, enhancing the stability and activity of the enzymes .
Cellular Effects
Methylamino-PEG2-acid influences various cellular processes by modifying the surface properties of cells and interacting with cellular components. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the conjugation of Methylamino-PEG2-acid to cell surface proteins can alter cell signaling pathways by modifying receptor-ligand interactions . Additionally, it can impact gene expression by facilitating the delivery of nucleic acids into cells, thereby influencing cellular metabolism and function .
Molecular Mechanism
At the molecular level, Methylamino-PEG2-acid exerts its effects through binding interactions with biomolecules. The methylamine group can form covalent bonds with carboxylic acids, leading to the formation of stable amide linkages . This interaction can result in enzyme inhibition or activation, depending on the specific biomolecules involved. Furthermore, Methylamino-PEG2-acid can influence gene expression by facilitating the delivery of genetic material into cells, thereby modulating cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methylamino-PEG2-acid can change over time due to its stability and degradation properties. The compound is generally stable under standard storage conditions, but its reactivity can decrease over time if not stored properly . Long-term studies have shown that Methylamino-PEG2-acid can have sustained effects on cellular function, particularly in in vitro settings where it is used to modify cell surfaces or deliver genetic material .
Dosage Effects in Animal Models
The effects of Methylamino-PEG2-acid vary with different dosages in animal models. At low doses, it can enhance cellular functions by facilitating the delivery of biomolecules. At high doses, it may exhibit toxic or adverse effects, such as disrupting cellular membranes or causing oxidative stress . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .
Metabolic Pathways
Methylamino-PEG2-acid is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux and metabolite levels by modifying enzyme activities and substrate availability . For example, the compound can be metabolized by enzymes that recognize its carboxylic acid and methylamine groups, leading to the formation of intermediate metabolites that participate in further biochemical reactions .
Transport and Distribution
Within cells and tissues, Methylamino-PEG2-acid is transported and distributed through interactions with transporters and binding proteins. The hydrophilic PEG spacer enhances its solubility, allowing it to diffuse easily through aqueous environments . Additionally, the compound can be actively transported by specific transporters or bind to proteins that facilitate its localization to particular cellular compartments .
Subcellular Localization
Methylamino-PEG2-acid exhibits specific subcellular localization patterns, which can affect its activity and function. The compound can be directed to particular organelles or compartments through targeting signals or post-translational modifications . For instance, it may localize to the cell membrane, cytoplasm, or nucleus, depending on the presence of specific targeting sequences or interacting proteins .
属性
IUPAC Name |
3-[2-[2-(methylamino)ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO4/c1-9-3-5-13-7-6-12-4-2-8(10)11/h9H,2-7H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZAMTZREVKICMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1,3-Dihydroisoindol-2-yl-[5-[(4-fluorophenyl)methyl]-2,4-dihydroxyphenyl]methanone](/img/structure/B608903.png)
![N-[5-(4-cyanophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]pyridine-3-carboxamide](/img/structure/B608906.png)

![N-{1-[(2,4-Dichlorophenoxy)acetyl]piperidin-4-Yl}-4-Sulfanylbutanamide](/img/structure/B608909.png)







